

5-Hydroxyphthalide CAS number 55104-35-3 characterization

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Compound of Interest

Compound Name: 5-Hydroxyphthalide

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An In-depth Technical Guide to the Characterization of **5-Hydroxyphthalide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyphthalide (CAS 55104-35-3), also known as 5-hydroxyisobenzofuran-1(3H)-one, is a heterocyclic compound with a lactone and a phenol functional group. Its structure suggests potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the essential physicochemical properties and a detailed exposition of the analytical methodologies required for the unambiguous characterization of **5-Hydroxyphthalide**. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility. We will cover its synthesis and purification, followed by a multi-technique approach to structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

Introduction and Physicochemical Properties

5-Hydroxyphthalide belongs to the phthalide class of compounds, which are bicyclic structures containing a fused benzene ring and a γ -lactone ring. The addition of a hydroxyl group at the 5-position introduces a phenolic character, significantly influencing its chemical

reactivity and potential biological interactions. A thorough understanding of its fundamental properties is the first step in any research or development endeavor.

Chemical Structure

Caption: Chemical Structure of **5-Hydroxyphthalide**.

Physicochemical Data Summary

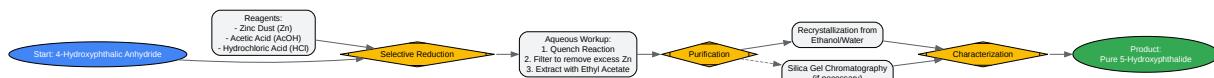
The fundamental properties of **5-Hydroxyphthalide** are summarized below. These values are critical for selecting appropriate solvents, predicting stability, and designing experimental conditions.

Property	Value	Source(s)
CAS Number	55104-35-3	[1] [2]
Molecular Formula	C ₈ H ₆ O ₃	[1] [3]
Molecular Weight	150.13 g/mol	[1] [3]
IUPAC Name	5-hydroxy-2-benzofuran-1(3H)-one	[3]
Synonyms	5-hydroxyisobenzofuran-1(3H)-one	[1] [4]
Melting Point	223-224 °C	[5]
Boiling Point	435.1 ± 45.0 °C (Predicted)	[5]
Density	1.436 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	8.05 (Predicted, Acidic - Phenolic OH)	[5]

Synthesis and Purification Workflow

A reliable synthesis is paramount for obtaining high-purity material for characterization and subsequent studies. While various synthetic routes may exist, a plausible and robust approach involves the selective reduction of 4-hydroxyphthalic anhydride. This precursor is the more

stable tautomer of 3-hydroxyphthalic anhydride.^[6] The reduction of one carbonyl group of the anhydride to a methylene group forms the lactone ring of the phthalide.^{[7][8]}



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Caption: Proposed workflow for the synthesis and purification of **5-Hydroxyphthalide**.

Experimental Protocol: Synthesis

Causality: This procedure adapts the classical method of reducing a phthalic anhydride to a phthalide.^[7] Zinc powder in an acidic medium is a cost-effective and moderately strong reducing agent capable of selectively reducing one carbonyl of the anhydride to a methylene group without affecting the aromatic ring or the phenolic hydroxyl. Acetic acid serves as the solvent, while HCl activates the zinc and provides the necessary protons.

- Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-hydroxyphthalic anhydride (1.0 eq).
- Dissolution: Add glacial acetic acid (approx. 10 volumes) and stir to dissolve the anhydride.
- Addition of Reductant: In small portions, carefully add zinc dust (2.0-2.5 eq) to the stirred solution. The addition may be exothermic.
- Reaction: Add concentrated hydrochloric acid (2.0 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove unreacted zinc.

- Extraction: Transfer the filtrate to a separatory funnel and dilute with water (20 volumes). Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

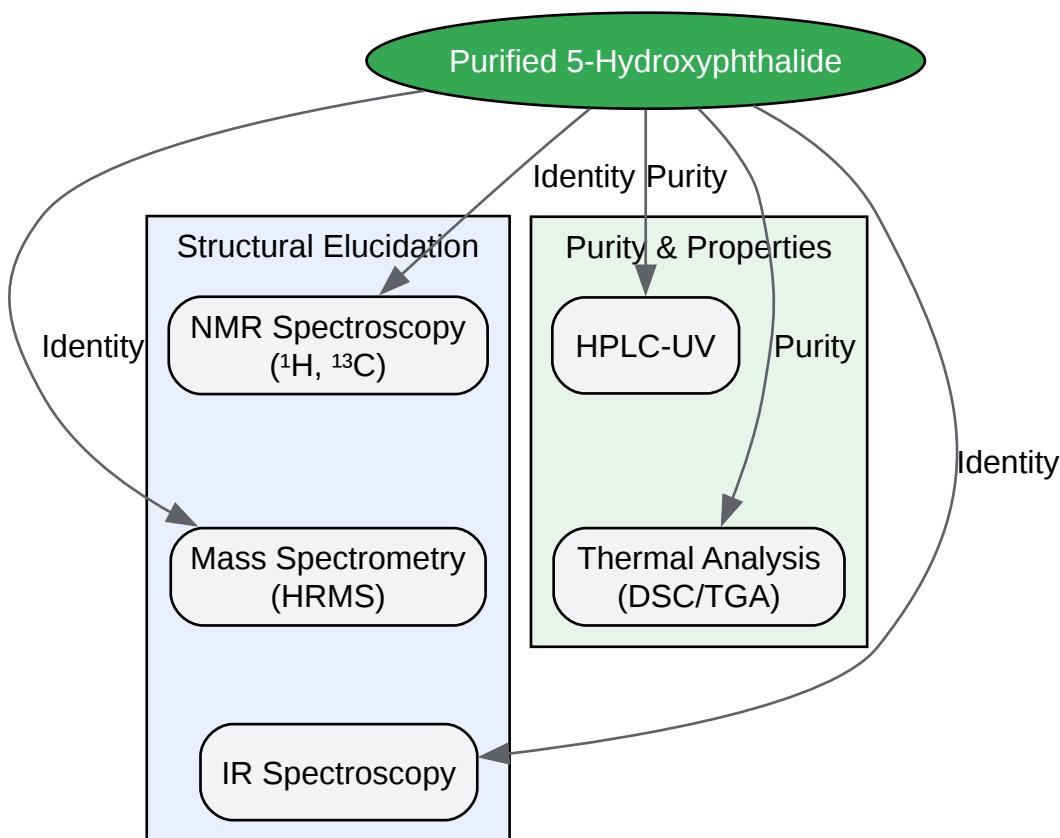
Experimental Protocol: Purification

Causality: Recrystallization is the primary method for purifying solid organic compounds. The choice of an ethanol/water solvent system is based on the principle that the compound should be soluble in the hot solvent (ethanol) and insoluble in the cold co-solvent (water), allowing for the formation of high-purity crystals upon cooling.

- Dissolution: Dissolve the crude **5-Hydroxyphthalide** in a minimum amount of hot ethanol.
- Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid.
- Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
- Drying: Dry the crystals under vacuum to a constant weight. Assess purity via HPLC and melting point analysis.

Comprehensive Characterization Strategy

A multi-faceted analytical approach is essential for the definitive characterization of **5-Hydroxyphthalide**. This ensures confirmation of the chemical structure, establishes purity, and provides data critical for regulatory submission and further research.

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Caption: A logical flowchart for the comprehensive characterization of **5-Hydroxyphthalide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[9]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Solvent Choice: DMSO-d₆ is selected because it readily dissolves polar compounds and its acidic proton impurity peak does not overlap with most signals. Crucially, the phenolic -OH proton is often observable as a broad singlet in this solvent.

¹ H NMR	Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-a	~10.0 - 11.0	br s	1H	Phenolic OH
H-b	~7.6 - 7.8	d	1H	Ar-H (ortho to C=O)
H-c	~7.0 - 7.2	d	1H	Ar-H
H-d	~6.9 - 7.1	dd	1H	Ar-H
H-e	~5.2 - 5.4	s	2H	-CH ₂ -

¹³ C NMR	Predicted Shift (δ , ppm)	Assignment
C-1	~170 - 172	C=O (Lactone)
C-2	~160 - 162	C-OH (Aromatic)
C-3	~150 - 152	C (Aromatic Quaternary)
C-4	~126 - 128	CH (Aromatic)
C-5	~122 - 124	C (Aromatic Quaternary)
C-6	~118 - 120	CH (Aromatic)
C-7	~110 - 112	CH (Aromatic)
C-8	~68 - 70	-CH ₂ -

Note: Predictions are based on standard chemical shift tables and additivity rules.[\[10\]](#)[\[11\]](#)[\[12\]](#)
[\[13\]](#) Actual values may vary.

Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of purified **5-Hydroxyphthalide** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ^1H signals and assign all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).[\[14\]](#)[\[15\]](#)

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
3100 - 3000	Medium, Sharp	C-H Stretch	Aromatic C-H
~1740 - 1720	Strong, Sharp	C=O Stretch	γ -Lactone (strained)
~1610, ~1480	Medium-Weak	C=C Stretch	Aromatic Ring
1300 - 1200	Strong	C-O Stretch	Aryl-O (Phenol)
1100 - 1000	Strong	C-O Stretch	Lactone Ester

Protocol: FTIR Data Acquisition (ATR Method)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty accessory.

- Sample Application: Place a small amount of the solid, dry **5-Hydroxyphthalide** powder onto the ATR crystal.
- Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces, providing valuable structural information.[16][17]

Expected Mass Spectrometric Data:

Parameter	Expected Value
Elemental Formula	$\text{C}_8\text{H}_6\text{O}_3$
Exact Mass	150.0317
$[\text{M}+\text{H}]^+$ (ESI+)	151.0390
$[\text{M}-\text{H}]^-$ (ESI-)	149.0244
Major Fragments	m/z 122 (loss of CO), m/z 94 (loss of CO from 122)

Protocol: LC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of **5-Hydroxyphthalide** (~10-50 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample into a Liquid Chromatography system equipped with a C18 column. Use a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with

0.1% formic acid) to deliver the analyte to the mass spectrometer.

- Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source operating in both positive and negative ion modes.
- Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. Perform a data-dependent MS/MS experiment to obtain fragmentation data.
- Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Propose fragmentation pathways consistent with the observed MS/MS spectrum.

Purity and Thermal Property Assessment

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound by separating it from any impurities.[\[5\]](#)[\[18\]](#) Differential Scanning Calorimetry (DSC) is used to determine thermal properties like melting point and to confirm the crystalline nature of the material.[\[19\]](#)[\[20\]](#)

Protocol: HPLC Purity Analysis

- System: An HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm and 254 nm.
- Procedure: Prepare a standard solution of ~0.5 mg/mL. Inject 10 μ L and run the gradient. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).

Protocol: DSC Thermal Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
- Instrumentation: Calibrate the DSC instrument for temperature and enthalpy.
- Method: Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10 °C/min.
- Analysis: The melting point (T_m) is determined from the peak of the endothermic event. A sharp melting endotherm is indicative of a pure, crystalline compound.

Potential Biological and Chemical Significance

While comprehensive biological data for **5-Hydroxyphthalide** is not widely published, its structural motifs are present in various bioactive natural products and synthetic compounds.

- Antioxidant Potential: The phenolic hydroxyl group is a well-known scavenger of free radicals. This suggests that **5-Hydroxyphthalide** could be investigated for antioxidant properties, similar to other phenolic compounds like 5-hydroxymethylfurfural.[21]
- Enzyme Inhibition: Phthalide and phthalimide structures are known to interact with various enzymes. For instance, N-hydroxyphthalimide derivatives have been studied as catalysts and bioactive agents.[22][23] The specific structure of **5-Hydroxyphthalide** may lend itself to the design of targeted enzyme inhibitors.
- Synthetic Intermediate: As a bifunctional molecule (phenol and lactone), it serves as a valuable starting material for synthesizing more complex molecules, such as pharmaceuticals or polymers.[4][21]

Further research is required to experimentally validate these potential applications.

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